Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate
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Overview
Description
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-7-methoxy-3-quinolinecarboxylate typically involves the reaction of 2-chloro-7-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-7-methoxy-3-quinolinecarboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 2-chloro-7-methoxy-3-quinolinecarboxylic acid.
Scientific Research Applications
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-7-methoxy-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methoxy-3-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline
- 7-Methoxy-2-methylquinoline-3-carboxylic acid
- 6-Quinolinecarboxylic acid, 4-chloro-7-methoxy-, methyl ester
Uniqueness
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
880105-73-7 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 2-chloro-7-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-8-4-3-7-5-9(12(15)17-2)11(13)14-10(7)6-8/h3-6H,1-2H3 |
InChI Key |
PUIAPQUKGGRNFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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